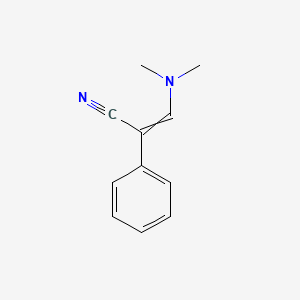

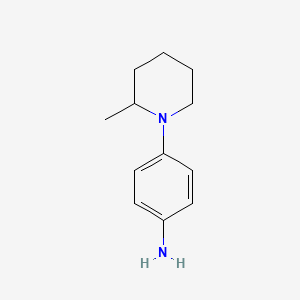

4-(2-Methyl-piperidin-1-yl)-phenylamine

Descripción general

Descripción

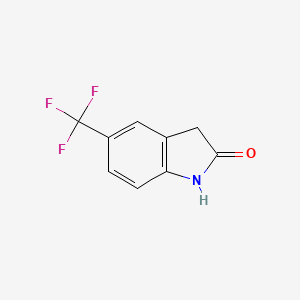

The compound "4-(2-Methyl-piperidin-1-yl)-phenylamine" is a chemical structure that is part of a broader class of compounds involving piperidine rings and phenylamine groups. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and phenylamine (or aniline) is an aromatic amine. Compounds with these structures are of interest due to their potential biological activities and their use in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of analogues to "4-(2-Methyl-piperidin-1-yl)-phenylamine" involves multiple pathways. One method includes the condensation of phenols with 1-methyl-4-piperidone,

Aplicaciones Científicas De Investigación

1. Biological Activity in Medicinal Chemistry

4-(2-Methyl-piperidin-1-yl)-phenylamine derivatives have been explored for their biological activity, particularly in the context of medicinal chemistry. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor (AR). These compounds, including a variant with N-alkyl substitution, showed significant potency and selectivity, indicating their potential in therapeutic applications (Hu et al., 2001).

2. Antifungal Activity

Some derivatives of 4-(2-Methyl-piperidin-1-yl)-phenylamine have demonstrated effective antifungal properties. Research on compounds such as N-[4-(4-fluoro) phenyl-2-(N-methyl)piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-(3-hydroxy-methyl)phenylamine revealed potent antifungal activity against Phytophthora capsici, a significant phytopathogen, suggesting their utility in agriculture and plant pathology (Nam et al., 2011).

3. Molecular Synthesis and Drug Development

The compound has also found applications in molecular synthesis for drug development. Studies involving the synthesis of various piperidine derivatives, including 4-(2-Methyl-piperidin-1-yl)-phenylamine, have contributed to the development of new medicinal compounds with potential applications in treating various diseases (Magano et al., 2014).

4. Chemical Structure Analysis

Research has also been conducted on the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Rajnikant et al., 2010).

Propiedades

IUPAC Name |

4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFZFFUJVDOEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-piperidin-1-yl)-phenylamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)